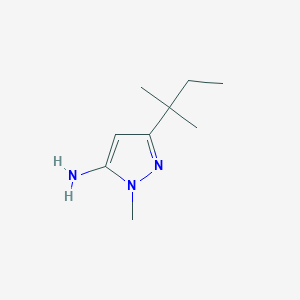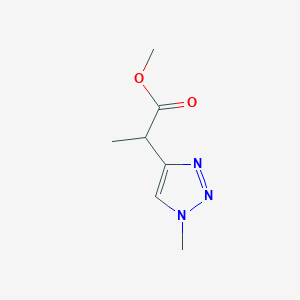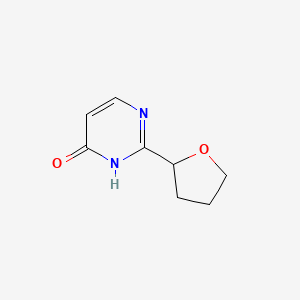
1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 1 and a 2-methylbutan-2-yl group at position 3, along with an amine group at position 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired pyrazole derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反応の分析
Types of Reactions
1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
科学的研究の応用
1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
- 1-methyl-3-(2-methylpentan-2-yl)-1H-pyrazol-5-amine
- 1-methyl-3-(2-methylhexan-2-yl)-1H-pyrazol-5-amine
Uniqueness
1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutan-2-yl group at position 3 enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
2-methyl-5-(2-methylbutan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-5-9(2,3)7-6-8(10)12(4)11-7/h6H,5,10H2,1-4H3 |
InChIキー |
NJXSYARNJQBKHB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=NN(C(=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)




![2-{Spiro[2.4]heptan-4-yl}ethan-1-amine](/img/structure/B13315146.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13315151.png)

![N-[cyclopropyl(phenyl)methyl]cyclopropanamine](/img/structure/B13315161.png)
![1-[4-(Propan-2-YL)phenyl]ethane-1-thiol](/img/structure/B13315167.png)
![6-[(But-2-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13315186.png)


